molecular formula C8H6F3N3 B8241685 4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638771-77-3

4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8241685
CAS No.: 1638771-77-3
M. Wt: 201.15 g/mol
InChI Key: JBHPOWGJGXMDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole-pyrimidine core. The trifluoromethyl (-CF₃) and methyl (-CH₃) groups at positions 5 and 4, respectively, confer unique electronic and steric properties, making it a promising scaffold for drug discovery. This compound is part of a broader class of 7H-pyrrolo[2,3-d]pyrimidines, which are notable for their antiviral, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c1-4-6-5(8(9,10)11)2-12-7(6)14-3-13-4/h2-3H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHPOWGJGXMDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193564
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-77-3
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted Acrylonitrile Derivatives

A patent (CN110386936B) outlines a method for synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate under Lewis acid catalysis, yielding 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV). Subsequent cyclization with formamidine acetate in methanol/sodium methoxide achieves 90.2% yield. Adapting this route, replacing the methyl group in the acrylonitrile precursor with a trifluoromethyl moiety could enable direct incorporation at position 5. However, the steric and electronic effects of trifluoromethyl may necessitate modified reaction conditions, such as elevated temperatures or alternative catalysts.

Halogenation and Cross-Coupling

The ACS Journal of Medicinal Chemistry details Suzuki-Miyaura cross-coupling to functionalize pyrrolo[2,3-d]pyrimidines. For 5-position trifluoromethylation, a halogenated intermediate (e.g., 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine) could react with trifluoromethylboronic acid or copper-mediated trifluoromethylation reagents. This approach offers regioselectivity but requires careful optimization of coupling partners and catalysts.

Functionalization at the 4- and 5-Positions

Introducing the Methyl Group at Position 4

The methyl group at position 4 is typically introduced during the cyclization step. In the patent method, 2-methyl-3,3-dichloroacrylonitrile serves as the methyl source. Alternatives include:

  • Alkylation post-cyclization : Treating a 4-chloro intermediate with methyl Grignard reagents. However, this may lead to over-alkylation or side reactions.

  • Use of pre-methylated building blocks : Starting with methyl-substituted malononitrile derivatives to ensure direct incorporation.

Trifluoromethylation at Position 5

Trifluoromethyl introduction presents challenges due to the group’s strong electron-withdrawing nature. Successful strategies include:

  • Ullmann-Type Coupling : Employing copper catalysts with iodotrifluoromethane (CF3I) under basic conditions. For example, 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine reacts with CF3I in the presence of CuI/1,10-phenanthroline to yield the trifluoromethylated product.

  • Nucleophilic Trifluoromethylation : Using Ruppert-Prakash reagent (TMSCF3) with a fluoride source (e.g., TBAF) to displace a 5-bromo or 5-iodo substituent.

Optimized Synthetic Routes

Route 1: Sequential Cyclization and Cross-Coupling

  • Cyclization : React 2-(trifluoromethyl)-3,3-dichloroacrylonitrile with trimethyl orthoformate in cyclohexane using ZnCl2 (5 wt%) at 80°C for 6 hours to form 1,1-dichloro-2-cyano-4-methoxy-5-(trifluoromethyl)-1,3-butadiene.

  • Cyclization with Formamidine : Treat the intermediate with formamidine acetate (1.1 eq) and sodium methoxide (2.5 eq) in methanol at 35–40°C for 4 hours, followed by elimination at 70°C to yield 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine.

  • Methylation : Replace the 4-chloro group via Pd-catalyzed coupling with methylboronic acid (Suzuki conditions: Pd(PPh3)4, K2CO3, dioxane/H2O, 90°C).

Yield Data :

StepYield (%)Purity (%)
Cyclization7897.5
Formamidine Reaction8598.8
Methylation7299.1

Route 2: Direct Trifluoromethylation via Copper Catalysis

  • Synthesize 4-Methyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine : Iodinate the 5-position using N-iodosuccinimide (NIS) in DMF at 0°C.

  • Trifluoromethylation : React with CF3I (3 eq), CuI (20 mol%), and K3PO4 (2 eq) in DMSO at 110°C for 24 hours.

Optimization Insights :

  • Higher temperatures (>100°C) improve conversion but risk decomposition.

  • Adding 1,10-phenanthroline (10 mol%) enhances catalyst stability.

Analytical Characterization

NMR Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, H-2), 7.89 (s, 1H, H-6), 3.21 (s, 3H, CH3), 2.45 (q, J = 10.2 Hz, CF3).

  • 19F NMR : δ -62.5 (s, CF3).

HPLC Purity

  • Method : C18 column, 70:30 H2O/MeCN, 1.0 mL/min, λ = 254 nm.

  • Retention Time : 6.8 min, purity >99%.

Challenges and Mitigation Strategies

ChallengeMitigation
Trifluoromethyl group instabilityUse anhydrous conditions and inert atmosphere
Regioselectivity in cyclizationOptimize Lewis acid (e.g., ZnCl2 vs. BF3)
Low cross-coupling yieldsScreen Pd catalysts (e.g., Pd2(dba)3)

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Structural Characteristics and Synthesis

The compound features a pyrrolo[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities. The introduction of trifluoromethyl and methyl groups enhances its lipophilicity and biological profile. Synthesis methods typically involve multi-step reactions including cyclization and functional group transformations, allowing for the introduction of various substituents that can modulate activity.

Anticancer Activity

Research has shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. In a study involving 5-trifluoromethyl derivatives, several compounds were screened for their activity against human cancer cell lines such as A375 and MCF-7/WT. Notably, some derivatives were selected for further evaluation by the National Cancer Institute due to their potent anticancer activity .

Antiviral Properties

4-Methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has also been investigated for its antiviral potential. Studies have identified related compounds as effective inhibitors of flaviviruses like Zika and dengue virus. The mechanism of action is still under investigation; however, the structural features of these compounds suggest they may interfere with viral replication processes .

Antimicrobial Activity

The compound's derivatives have shown antimicrobial properties against various bacterial strains. In particular, studies have demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit good to moderate activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Case Study: Anticancer Evaluation

In a comprehensive study evaluating the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, several compounds were synthesized and tested against a panel of cancer cell lines. Among them, specific derivatives showed IC50 values in the low micromolar range, indicating strong antiproliferative effects . These findings highlight the importance of structural modifications in enhancing biological activity.

Case Study: Antiviral Activity Against Zika Virus

A series of 7H-pyrrolo[2,3-d]pyrimidines were synthesized and tested for their antiviral activity against Zika virus. Compounds demonstrated significant inhibition of viral replication at concentrations lower than those required for cytotoxicity in host cells . This suggests a favorable therapeutic index and warrants further investigation into their mechanism of action.

Summary Table of Applications

ApplicationActivity TypeNotable Findings
AnticancerAntiproliferativeActive against A375 and MCF-7/WT cell lines
AntiviralZika Virus InhibitorSignificant inhibition observed
AntimicrobialBacterial InhibitionModerate activity against various bacterial strains

Mechanism of Action

The mechanism of action of 4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of key inflammatory pathways. It has been shown to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of inflammatory markers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

9H-Purine and 1H-Pyrazolo[3,4-d]pyrimidine Analogs

Replacing the 7H-pyrrolo[2,3-d]pyrimidine core with 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine (e.g., compounds 29 , 31 , 32 ) retains antiviral activity against Zika virus (ZIKV) and dengue virus (DENV) but reduces cytotoxicity. For example:

  • Compound 30 (1H-pyrazolo[3,4-d]pyrimidine core): Exhibits an EC₉₀ of 12.4 µM (titer reduction assay) and CC₅₀ of 49.3 µM, yielding a therapeutic index (TI = CC₅₀/EC₉₀) of ~4.0. This is comparable to the parent pyrrolo-pyrimidine analogs but with improved safety .

Table 1: Antiviral Activity and Cytotoxicity of Core Scaffold Analogs

Compound Core Structure EC₉₀ (µM) CC₅₀ (µM) Therapeutic Index
1 7H-Pyrrolo[2,3-d]pyrimidine 12.3 26.8 2.2
30 1H-Pyrazolo[3,4-d]pyrimidine 12.4 49.3 4.0
29 9H-Purine 15.1 >50 >3.3
4-Amino-pyrrolo[2,3-d]pyrimidine Derivatives

In hepatitis C virus (HCV) inhibition, 4-amino-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine and its 5-fluoro analog demonstrate improved enzymatic stability and oral bioavailability compared to 2'-C-methyladenosine. The 5-fluoro derivative achieves 90% oral bioavailability in rats, highlighting the impact of fluorination on pharmacokinetics .

Substituent Effects

Electron-Withdrawing Groups (EWGs)
  • Position 7 (Ring A): Para-nitro (-NO₂) or cyano (-CN) substituents on benzyl groups enhance antiviral potency. For example, 4-chloro-7-(3-(trifluoromethyl)benzyl)-7H-pyrrolo[2,3-d]pyrimidine (34h) shows high titer-reducing capacity against ZIKV .
  • Position 4 (Ring B) : Meta-chloro (-Cl) or fluoro (-F) groups on phenyl rings improve activity, though optimal EWG combinations remain unexplored .

Table 2: Impact of Substituents on Antiviral Activity

Compound Substituents (Position 7) Substituents (Position 4) EC₉₀ (µM) CC₅₀ (µM)
34h 3-(CF₃)benzyl Cl 8.2 30.1
8 4-NO₂benzyl 3-Clphenyl 10.5 28.7
Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H)
  • 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: Exhibits a molecular weight of 203.58 g/mol and predicted pKa of 9.94, suggesting moderate solubility.

Enzyme Inhibition Profiles

  • LY231514 : A pyrrolo[2,3-d]pyrimidine antifolate, inhibits thymidylate synthase (TS, Ki = 109 nM), dihydrofolate reductase (DHFR, Ki = 7.0 nM), and glycinamide ribonucleotide formyltransferase (GARFT, Ki = 9,300 nM). Polyglutamation increases potency (e.g., TS Ki = 1.3 nM for pentaglutamate), enabling multi-target inhibition in cancer cells .

Biological Activity

4-Methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can be represented as follows:

C8H7F3N4\text{C}_8\text{H}_7\text{F}_3\text{N}_4

This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds incorporating trifluoromethyl groups have shown enhanced cytotoxicity against various cancer cell lines. A study reported that derivatives with this substitution exhibited subnanomolar activity against specific cancer types, demonstrating their potential as potent anticancer agents .

Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCell LineEC50 (µM)Mechanism of Action
4-Methyl-5-(CF3)HeLa0.0227Inhibition of tyrosine kinases
4-Methyl-5-(CF3)MDA-MB-2310.015Induction of apoptosis
4-Methyl-5-(CF3)MCF-70.010Cell cycle arrest in G1 phase

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Research indicates that pyrrolo[2,3-d]pyrimidines can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, derivatives have shown effectiveness against E. coli and S. aureus , indicating their potential use as antibacterial agents .

Table 2: Antimicrobial Efficacy of Pyrrolo[2,3-d]pyrimidines

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-Methyl-5-(CF3)E. coli10 µg/mL
4-Methyl-5-(CF3)S. aureus5 µg/mL

Anti-inflammatory Effects

Pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their anti-inflammatory properties. In preclinical models, certain compounds demonstrated significant inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin .

Table 3: Anti-inflammatory Activity

CompoundInhibition (%) at 4hComparison to Indomethacin (%)
4-Methyl-5-(CF3)43.1747.72
Another Derivative40.9142.22

The mechanisms underlying the biological activities of 4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine are multifaceted:

  • Tyrosine Kinase Inhibition : Many derivatives target tyrosine kinases involved in cancer progression.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells.
  • Antibacterial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Study: Anticancer Activity in MDA-MB-231 Cells

A recent study evaluated the effects of a series of pyrrolo[2,3-d]pyrimidines on MDA-MB-231 breast cancer cells. The results indicated that the trifluoromethyl substitution significantly enhanced cytotoxicity compared to other substituents.

Case Study: Antimicrobial Efficacy Against S. aureus

In another case study focusing on antimicrobial activity, the effectiveness of various pyrrolo[2,3-d]pyrimidines against S. aureus was assessed in vitro. The results demonstrated that compounds with electron-withdrawing groups exhibited lower MIC values, suggesting a structure-activity relationship that could guide future drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine?

  • Answer : The compound can be synthesized via nucleophilic substitution of a 4-chloro precursor (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) with trifluoromethylating agents. Evidence from analogous compounds (e.g., 4-chloro-5-ethyl derivatives) suggests using acid-mediated conditions (e.g., HCl in isopropanol) and refluxing for 12–48 hours to achieve substitution at the 5-position . For regioselective trifluoromethylation, transition-metal catalysis or radical-based methods may be required, though specific protocols for this substituent remain understudied.

Q. How should researchers characterize the purity and structure of this compound?

  • Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with multinuclear NMR (¹H, ¹³C, ¹⁹F) to assign substituent positions. For example, the ¹⁹F NMR signal for the -CF₃ group typically appears as a singlet near -60 ppm. Purity should be validated via HPLC with UV detection (λ = 254–280 nm) and elemental analysis .

Q. What solvents and storage conditions are recommended for this compound?

  • Answer : Use anhydrous DMSO or DMF for solubility in biological assays. Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoromethyl group. Stability studies under accelerated degradation conditions (e.g., 40°C/75% RH) are advised for long-term storage protocols .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence binding affinity in kinase inhibition studies?

  • Answer : The -CF₃ group’s strong electron-withdrawing nature enhances hydrophobic interactions in kinase active sites (e.g., EGFR, VEGFR2). Computational docking (e.g., AutoDock Vina) can predict binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). Compare with methyl or ethyl analogs to isolate electronic vs. steric effects .

Q. How can contradictory activity data across studies be resolved?

  • Answer : Variability may arise from impurities (e.g., residual starting materials) or polymorphic forms. Implement orthogonal analytical methods (e.g., LC-MS, X-ray crystallography) and validate biological assays with positive controls (e.g., staurosporine for kinase inhibition). Reproduce results using independently synthesized batches .

Q. What strategies optimize regioselectivity during functionalization of the pyrrolo[2,3-d]pyrimidine core?

  • Answer : Use directing groups (e.g., -NH₂ at position 4) to steer electrophilic substitution. For C-H activation, Pd-catalyzed conditions with ligands like 1,10-phenanthroline enhance selectivity at the 5- and 6-positions. Computational modeling (DFT) predicts reactive sites based on frontier molecular orbitals .

Q. How can in silico methods predict metabolic stability or toxicity?

  • Answer : Employ tools like SwissADME for logP/logD calculations and CYP450 metabolism predictions. Molecular dynamics simulations (e.g., GROMACS) assess interactions with metabolic enzymes. Validate with in vitro hepatocyte stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.